Product packaging for Grgdnp(Cat. No.:)

Grgdnp

Cat. No.: B10766315
M. Wt: 614.6 g/mol
InChI Key: CWAHAVYVGPRZJU-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grgdnp (C₁₁H₉N₅O₄) is a potent and selective antagonist of the glycine receptor (GlyR), a crucial ligand-gated ion channel in the central nervous system. This compound is extensively utilized in neuroscience research to investigate the inhibitory neurotransmission mediated by glycine, particularly in the spinal cord, brainstem, and retina. By selectively blocking the glycine-binding site, this compound inhibits chloride ion influx, thereby disrupting postsynaptic inhibition and facilitating the study of excitatory/inhibitory balance in neuronal circuits. Its primary research value lies in modeling pathologies characterized by disrupted glycinergic signaling, such as hyperekplexia (startle disease), chronic pain conditions, and spasticity. Furthermore, this compound serves as an essential pharmacological tool for probing the subunit composition and stoichiometry of native GlyRs, elucidating the structure-function relationships of these receptors, and validating the mechanisms of action of novel therapeutic candidates targeting glycinergic pathways. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N10O10 B10766315 Grgdnp

Properties

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAHAVYVGPRZJU-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Characteristics of Grgdnp

Advanced Peptide Synthesis Methodologies for GRGDNP Elucidation

The synthesis of peptides like this compound primarily relies on established peptide synthesis methodologies, with Solid-Phase Peptide Synthesis (SPPS) being a widely utilized approach.

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is a cornerstone technique for assembling peptides in a stepwise manner on an insoluble solid support, typically a resin. polypeptide.combachem.com This method simplifies purification, as excess reagents and soluble by-products are removed by filtration while the growing peptide chain remains anchored to the solid phase. bachem.com

The SPPS process involves repetitive cycles, each consisting of: a) Cleavage of the Nα-protecting group from the terminal amino acid on the resin. bachem.com b) Washing steps to remove the cleaved protecting group and reagents. bachem.com c) Coupling of the next protected amino acid to the free amine of the growing peptide chain using coupling reagents. bachem.com d) Additional washing steps. bachem.com

For the synthesis of linear peptides like this compound, the peptide chain is typically assembled from the C-terminus to the N-terminus. polypeptide.com The choice of solid support (resin) and coupling reagents is critical for efficient synthesis and minimizing side reactions such as epimerization. polypeptide.comsigmaaldrich.combachem.com Commonly used coupling reagents include uronium or phosphonium (B103445) salts, often in the presence of bases like N,N-Diisopropylethylamine (DIPEA). sigmaaldrich.combachem.com

Considerations for Glycine-Related Sequences in Peptide Synthesis

Glycine (B1666218) (G) residues in peptide sequences, particularly when located near the C-terminus or in glycine-rich regions, can present specific challenges during peptide synthesis. Glycine is the simplest amino acid and lacks a side chain, making it relatively unhindered and reactive. sigmaaldrich.comjst.go.jp

One consideration is the potential for undesired side reactions, such as coupling to unintended sites, especially when using strong activators. sigmaaldrich.com Methods involving activated esters, such as Fmoc-Gly-OPfp in the presence of HOBt, have been reported to yield better results for introducing glycine residues. sigmaaldrich.com

Conformational Analysis and Structure-Bioactivity Relationships of this compound

The biological activity of RGD-containing peptides, including this compound, is significantly influenced by their three-dimensional conformation and the specific amino acid residues flanking the core RGD motif. qyaobio.comnih.govsci-hub.se

Comparative Analysis of Linear versus Cyclic RGD Peptide Conformations

RGD peptides can exist in linear or cyclic forms. The conformation of these peptides plays a crucial role in their interaction with integrins. Linear RGD peptides, like this compound, are generally more flexible than their cyclic counterparts. qyaobio.comsci-hub.se This flexibility allows linear peptides to adopt multiple conformations in solution. qyaobio.comsci-hub.se

In contrast, cyclic RGD peptides possess a more rigid structure due to the presence of a covalent link (e.g., disulfide bonds, lactam bridges) that constrains their conformational space. qyaobio.comsci-hub.se This rigidity can lead to increased stability and, in many cases, enhanced binding affinity and selectivity for specific integrin subtypes compared to linear peptides. qyaobio.comnih.govsci-hub.se For example, cyclic RGD peptides have been shown to exhibit stronger and quicker binding to integrin αvβ3 than linear ligands. qyaobio.com The reduced flexibility in cyclic peptides can also prevent intramolecular interactions that might hinder integrin binding, such as the formation of intramolecular hydrogen bonds observed in linear RGD peptides. mdpi.com

Studies comparing linear and cyclic RGD peptides have shown that the decreased structural flexibility of cyclic peptides, often coupled with favorable interactions like salt bridges between Arg and Asp residues, contributes to their increased stability in solution, particularly at neutral pH. sci-hub.se

Influence of Flanking Amino Acid Residues on this compound Bioactivity

The amino acid residues flanking the core RGD sequence significantly impact the peptide's binding affinity and selectivity for different integrin heterodimers. qyaobio.comnih.gov In the case of this compound, the flanking residues are Glycine (G) at the N-terminus and Asparagine (N) and Proline (P) at the C-terminus.

The identity and chemical nature of these flanking residues can alter both the strength of RGD binding and the preference for distinct integrin subtypes. nih.gov For instance, while the RGD motif itself is a primary recognition sequence for numerous integrins, the surrounding amino acids can confer selectivity. wikipedia.orgnih.gov Research indicates that linear RGD sequences, including this compound, show selectivity for integrin α5β1, while certain cyclic RGD peptides preferentially bind to αvβ3. qyaobio.comnih.gov The binding affinity of flanking residues contributes significantly to the interaction with αvβ3, and to a lesser extent, with α5β1 and αvβ5. qyaobio.com Specifically, the linear heptapeptide (B1575542) GRGDSP demonstrated significantly enhanced binding to αvβ3 compared to the minimal RGD tripeptide. qyaobio.com This highlights how the residues beyond the core RGD sequence modulate integrin interactions.

Computational Structural Biology Approaches for this compound

Computational structural biology techniques, such as molecular dynamics (MD) simulations and molecular docking, are valuable tools for understanding the conformational behavior of peptides like this compound and their interactions with target proteins like integrins. mdpi.comacs.orgresearchgate.netnih.gov

Molecular dynamics simulations can provide insights into the flexibility and preferred conformations of linear peptides in solution and when bound to receptors. sci-hub.semdpi.comresearchgate.net These simulations can reveal the dynamic nature of the peptide backbone and side chains, helping to explain differences in stability and binding compared to more rigid cyclic structures. sci-hub.semdpi.comresearchgate.net For example, MD simulations have been used to compare the conformational flexibility and interaction energies of linear and cyclic RGD peptides with integrin αvβ3, showing that linear RGD peptides exhibit greater instability and flexibility in their configurational changes. researchgate.netfao.org

Computational methods can also be used to study the interaction energy between the peptide and the integrin binding site, including the role of divalent cations like Mg²⁺, which are often involved in RGD-integrin binding. mdpi.comresearchgate.net These studies can help elucidate the atomic-level mechanisms of binding and the factors contributing to differences in affinity and selectivity between different RGD-containing peptides. mdpi.comresearchgate.net Molecular docking can predict initial binding poses of peptides to integrin structures, providing a starting point for more extensive MD simulations. nih.gov

While specific detailed computational studies solely focused on this compound were not extensively found, the application of these techniques to other RGD-containing peptides demonstrates their relevance and potential for providing a deeper understanding of this compound's structure-bioactivity relationships.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics simulations are employed to explore the conformational space and dynamic behavior of peptides and their complexes. These methods can provide insights into the flexibility of linear peptides like this compound and how their conformations change over time in a simulated environment. While general RGD peptides and other related peptides have been subjects of MD simulations to understand their dynamics and bioactive conformations, detailed findings specifically focused on the molecular dynamics of this compound from the provided search results are limited. science.govunimi.itcsic.escore.ac.uk However, MD simulations have been used in the context of RGD-based ligands interacting with integrin binding sites to understand how suitable ligand conformations fit into the receptor cleft. unimi.itunibo.it

Ligand Docking Studies with Integrin Receptor Complexes

Ligand docking studies aim to predict the preferred binding orientation and affinity of a ligand, such as this compound, to a receptor, such as an integrin. This compound is recognized as an inhibitor of integrin-ligand interactions. medchemexpress.commedchemexpress.comselleckchem.com It has been shown to competitively inhibit the binding of α5β1 integrin with extracellular matrix proteins. medchemexpress.commedchemexpress.comclinisciences.com Research indicates that this compound prefers to bind to α5β1 integrin. qyaobio.com

Studies comparing the activity of different RGD-containing peptides on various integrin subtypes have provided insights into the binding preferences of this compound. Linear RGD sequences, including this compound, have been observed to be active on integrins such as αvβ3, αvβ5, and α5β1, while showing selectivity against others like αvβ6, αvβ8, and αIIbβ3. mdpi.com Specifically, this compound has been noted for its preferential binding to α5β1. qyaobio.comnih.gov

While detailed atomic-level docking poses and interaction energies specifically for this compound binding to integrins are not extensively detailed in the provided snippets, the functional studies confirm its interaction with and inhibitory activity towards certain integrins, particularly α5β1. medchemexpress.commedchemexpress.comclinisciences.com The binding affinity of residues flanking the RGD motif, as seen in this compound, contributes to the interaction with integrins like αvβ3 and, to a lesser extent, α5β1 and αvβ5. qyaobio.com

The relative potency of this compound compared to other RGD peptides has also been assessed in functional assays. For instance, in inducing arteriolar vasodilation mediated by αvβ3 integrin, a potency ranking showed cyclic RGD > GRGDSP > this compound. ahajournals.org This suggests that while this compound interacts with αvβ3, its potency for this specific effect may be lower than other RGD peptides.

The interaction mechanism between RGD peptides and integrins is influenced by the peptide's steric conformation and the structural features of the RGD motif. qyaobio.com Ligand docking and the subsequent coordination of an acidic residue (like the Asp in RGD) to a metal ion in the integrin's binding site can induce conformational changes in the receptor. nih.gov

A summary of this compound's interaction with key integrins based on the provided information is presented in the table below:

Integrin SubtypeInteraction with this compoundNotes
α5β1Competitively inhibits bindingPreferred binding partner for this compound among certain integrins. qyaobio.commedchemexpress.comnih.govmedchemexpress.comclinisciences.com
αvβ3Binds and shows activityLess potent than cyclic RGD and GRGDSP in some contexts. mdpi.comahajournals.org
αvβ5Binds and shows activityActivity observed. mdpi.com
αvβ6Selective againstShows selectivity against this integrin. mdpi.com
αvβ8Selective againstShows selectivity against this integrin. mdpi.com
αIIbβ3Selective againstShows selectivity against this integrin. mdpi.com

This table is based on reported observations of this compound and other linear RGD peptides' interactions with integrins.

Molecular Recognition and Integrin Receptor Interactions of Grgdnp

Differential Integrin Receptor Binding Profiles of GRGDNP

The RGD sequence is recognized by eight distinct human integrin heterodimers, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3. nih.govmdpi.com Despite sharing a common recognition motif, these integrins can distinguish between different RGD-containing ligands, a faculty influenced by the amino acids flanking the core RGD sequence and the ligand's conformation. nih.govnih.gov Linear peptides such as this compound are known to interact with several of these subtypes, including αvβ3, αvβ5, and α5β1. nih.govinnopep.com

The this compound peptide demonstrates a significant interaction with the α5β1 integrin, a primary receptor for the ECM protein fibronectin. innopep.commedchemexpress.com Research indicates that this compound acts as a competitive inhibitor of the binding between α5β1 and the ECM. medchemexpress.com The α5β1 integrin's recognition of the RGD sequence within fibronectin is a critical step in cell adhesion, and synthetic peptides like this compound can interfere with this process. nih.govnih.gov The interaction of the broader RGDN sequence with the endothelial α5β1 integrin has been shown to induce specific physiological responses, highlighting the importance of the residues flanking the core RGD motif in directing binding specificity. innopep.com While this compound targets α5β1, its selectivity is not absolute, as it also interacts with other integrin subtypes. innopep.com

The αvβ3 integrin, also known as the vitronectin receptor, is a well-characterized receptor for the RGD motif and is involved in processes such as angiogenesis and tumor progression. nih.govnih.govmdpi.com It binds to a wide array of RGD-containing ECM proteins, including vitronectin, fibronectin, and fibrinogen. nih.govmdpi.comnih.gov The this compound peptide targets the αvβ3 integrin, leveraging the receptor's recognition of the RGD sequence. innopep.comnih.gov

Studies quantifying the binding affinity of RGD peptides to purified αvβ3 have provided insights into this interaction. For instance, a dissociable binding with a dissociation constant (Kd) in the micromolar range (9.4 x 10⁻⁷ M) has been reported for an RGD-containing peptide derived from vitronectin, indicating a specific but reversible interaction. nih.gov While linear peptides like this compound generally exhibit lower binding affinity compared to cyclic RGD peptides, they are crucial tools for studying αvβ3-mediated cellular functions. wikipedia.orgnih.gov The specificity of this interaction is confirmed by studies showing that antibodies blocking the αvβ3 integrin can inhibit the cellular activities promoted by RGD-containing ligands. nih.gov

Binding Affinity of RGD Peptides to Integrin Subtypes
Peptide/LigandIntegrin SubtypeReported Affinity (Kd or IC50)Reference
RGD-containing peptide (from vitronectin)αvβ3Kd: 9.4 x 10⁻⁷ M nih.gov
Cilengitide (cyclic RGD)αvβ3IC50: ~0.91 µM (HEK-293 cells) nih.gov
This compoundα5β1Qualitative: Competitive Inhibitor medchemexpress.com
This compoundαvβ3Qualitative: Binds to receptor innopep.com

Note: Quantitative binding data for this compound itself is not consistently reported across studies; the table includes representative data for RGD-integrin interactions to provide context.

Beyond α5β1 and αvβ3, the RGD motif of this compound allows it to engage with other integrin subtypes, including αvβ5. nih.govnih.gov The αvβ5 integrin, like αvβ3, serves as a receptor for vitronectin but can exhibit distinct biological functions. nih.gov Research has shown that both αvβ3 and αvβ5 integrins can bind to RGD sites. nih.gov The specificity for αvβ5 can be modulated by the amino acids flanking the RGD sequence. Studies have revealed that sequences such as RGDVF and RGDNY are crucial for adhesion mediated by αvβ5. nih.govresearchgate.net This suggests that while this compound, containing the RGDN sequence, may interact with αvβ5, the affinity and functional outcome might differ from its interaction with other integrins. The broad-spectrum nature of linear RGD peptides like this compound means they can serve as ligands for a range of RGD-dependent integrins, including αvβ6 and others, albeit often with lower affinity compared to more constrained or selective molecules. nih.govmdpi.com

Mechanisms of Integrin-Ligand Interaction Inhibition by this compound

This compound functions primarily as an inhibitor of the interactions between integrins and their natural ligands in the extracellular matrix. adooq.commedchemexpress.com This inhibition is critical for disrupting cell adhesion and downstream signaling pathways. scbt.com

The primary mechanism by which this compound inhibits integrin function is through competitive inhibition. medchemexpress.com The RGD sequence within the peptide mimics the binding site of large ECM proteins like fibronectin and vitronectin. scbt.com this compound binds directly to the RGD-recognition site located at the interface of the α and β integrin subunits, thereby physically blocking the much larger ECM proteins from accessing their receptor. scbt.commdpi.com This blockade prevents the conformational changes in the integrin receptor that are necessary for ligand binding and the subsequent activation of intracellular signaling pathways. scbt.com The inhibition is concentration-dependent; increasing concentrations of the competitive peptide lead to a greater disruption of cell adhesion. stanford.edu

By competitively occupying the integrin binding site, this compound directly impacts the binding of cells to various ECM proteins. medchemexpress.com It effectively inhibits cell attachment to fibronectin, which is primarily mediated by the α5β1 integrin. nih.govnih.gov Similarly, it can interfere with cell adhesion to vitronectin, a process mediated by αvβ3 and αvβ5 integrins. nih.govnih.gov In experimental settings, this compound has been shown to completely reverse the enhanced expression of fibronectin under certain conditions, demonstrating its ability to modulate the cell-ECM environment. medchemexpress.com This disruption of the cell-matrix linkage affects numerous cellular processes that are dependent on proper adhesion, including migration, proliferation, and differentiation. scbt.commedchemexpress.com

Modulation of Cellular Adhesion Complexes by this compound

The hexapeptide Gly-Arg-Gly-Asp-Asn-Pro (this compound) is a member of the RGD peptide family, which mimics the cell-binding domain of various extracellular matrix (ECM) proteins. nih.govmedchemexpress.com By competitively binding to integrin receptors, this compound plays a significant role in modulating the assembly and function of cellular adhesion complexes. medchemexpress.commedchemexpress.com Linear RGD peptides like this compound have been noted for their preferential binding to the α5β1 integrin, although they also interact with other RGD-binding integrins such as αvβ3. nih.gov This interaction initiates a cascade of intracellular events that directly influence the structure and organization of the cell's cytoskeletal machinery. nih.gov

A comparative analysis of the binding affinities of various linear RGD peptides demonstrates their varied, yet overlapping, selectivity for different integrin subtypes. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this interaction.

Linear RGD PeptideIC50 for αvβ3 (nM)IC50 for α5β1 (nM)IC50 for αvβ5 (nM)
This compound12–8934–335167–580
GRGDSP12–8934–335167–580
GRGDTP12–8934–335167–580

Data sourced from a comprehensive evaluation of ligands for RGD-binding integrins. nih.gov The ranges reflect the values reported within the study.

Influence on Focal Adhesion Complex Assembly

The assembly of focal adhesions—large, dynamic protein complexes that mechanically link the actin cytoskeleton to the ECM—is critically dependent on the engagement of integrins by ligands such as this compound. The spatial density of these ligands on a substrate is a determining factor for the maturation of these adhesive structures. nih.gov While cell spreading can be initiated at lower ligand densities, the formation of stable focal adhesions requires a higher concentration of RGD motifs. nih.gov Research using a similar linear RGD peptide (GRGDY) established that a minimal peptide-to-peptide spacing of approximately 140 nm is necessary for the formation of focal contacts in human foreskin fibroblasts. nih.gov

When the density of this compound is below this critical threshold, the resulting adhesion sites are unstable and exhibit rapid turnover. nih.gov These immature adhesions contain reduced levels of key focal adhesion proteins, such as zyxin. nih.gov Conversely, at sufficient densities, this compound-integrin binding effectively initiates the recruitment of essential scaffolding and signaling proteins, including Focal Adhesion Kinase (FAK), talin, and paxillin, to the plasma membrane. nih.govnih.gov The recruitment of vinculin, which reinforces the connection to the actin cytoskeleton, occurs subsequently and is dependent on the generation of mechanical force. nih.gov By competitively binding to integrins, this compound can modulate the β1-integrin/FAK signaling pathway, which is integral to the dynamics of focal adhesion assembly and maturation. nih.gov

Regulation of Actin-Cytoskeleton Formation and Cell Protrusions

The binding of this compound to integrins triggers intracellular signals that directly promote the formation of the actin cytoskeleton at the site of adhesion. nih.govresearchgate.net Initial this compound-activated integrin clusters serve as nucleation points for actin polymerization, with actin filaments radiating outward from these sites. nih.gov This localized polymerization of actin monomers into filaments provides the protrusive force necessary for the generation of cellular extensions such as lamellipodia and filopodia. nih.govbiorxiv.org

The stability and morphology of these protrusions are, much like focal adhesions, governed by the density of the this compound ligand. On surfaces with an optimal density of RGD peptides, cells can form broad, stable lamellipodia. nih.gov However, on surfaces with a lower, suboptimal RGD density (e.g., a spacing of 108 nm), cells display erratic behavior characterized by repeated cycles of protrusion and retraction and the formation of thin membrane tethers rather than stable extensions. nih.gov The engagement of α5β1 integrins by high-affinity RGD peptides, a category this compound falls into, is particularly important for the formation of filopodia. nih.govbiorxiv.org While substrate-bound this compound promotes cytoskeletal organization, soluble RGD peptides have been observed to cause F-actin cytoskeletal disorganization in cultured breast cancer cells, highlighting the importance of the mode of peptide presentation. researchgate.net

Effects on Cellular Stress Fiber Organization

Cellular stress fibers are contractile bundles of actin filaments and non-muscle myosin II that are crucial for maintaining cell tension, shape, and mechanosensing. biorxiv.org The organization of nascent actin filaments into these higher-order structures is a direct consequence of this compound-mediated integrin clustering and focal adhesion maturation. The mechanical forces generated by the cytoskeleton are transmitted through the this compound-integrin linkage, creating a feedback loop that influences cell behavior. nih.gov

The density of this compound ligands is a critical parameter for the proper organization of stress fibers. nih.gov Studies have shown that while a wider spacing of RGD peptides (e.g., 440 nm) is sufficient for initial cell spreading, a closer spacing of 140 nm is required for the assembly of normal, well-organized stress fibers. nih.gov At RGD surface concentrations below 10 fmol/cm², stress fibers fail to form even if cells are spread. nih.gov It has also been observed that fibroblasts spreading on a substrate coated only with a simple RGD peptide develop fewer and finer stress fibers compared to cells on a substrate coated with the complete fibronectin protein. semanticscholar.org This suggests that while the this compound sequence is sufficient to initiate stress fiber formation, other domains within the full ECM protein may cooperate to promote the development of more robust contractile structures. semanticscholar.org

The following table summarizes the impact of RGD ligand density on the formation of key cellular structures, based on studies with linear RGD peptides.

Cellular StructureRequired RGD Spacing/DensityOutcome
Cell Spreading~440 nm (or 1 fmol/cm²)Maximal cell spreading is achieved. nih.gov
Focal Adhesions~140 nm (or >10 fmol/cm²)Stable focal adhesions are assembled. nih.gov
Stress Fibers~140 nm (or >10 fmol/cm²)Normal stress fiber organization occurs. nih.gov
Stable ProtrusionsHigh Density (e.g., 58 nm spacing)Stable protrusions and persistent spreading. nih.gov
Unstable ProtrusionsLow Density (e.g., 108 nm spacing)Erratic protrusion-retraction cycles and tether formation. nih.gov

Cellular Signaling and Functional Consequences of Grgdnp Engagement

Regulation of Cell Adhesion and Spreading Processes

The GRGDNP peptide is a well-established inhibitor of integrin-ligand interactions, playing a crucial role in the regulation of cell adhesion and spreading. medchemexpress.comnih.gov Integrins, a family of transmembrane receptors, mediate the attachment of cells to the ECM by recognizing specific amino acid sequences, most notably the RGD motif found in proteins like fibronectin and vitronectin. wikipedia.orgmdpi.com By competitively binding to the RGD-binding site on integrins, such as α5β1, this compound effectively disrupts the natural cell-matrix adhesion process. medchemexpress.commedchemexpress.cn

This inhibition of integrin-mediated adhesion directly impacts cell spreading, a critical process for cell motility, proliferation, and differentiation. nih.gov The density and presentation of RGD motifs on a substrate significantly influence the strength of cell attachment and the subsequent reorganization of the cytoskeleton required for spreading. nih.gov Studies have shown that while low concentrations of RGD peptides can sometimes modestly enhance cell adhesion, higher concentrations are strongly inhibitory. nih.gov The mode of RGD presentation, including its density and clustering, is a critical determinant of integrin activation and the subsequent formation of focal adhesions and actin stress fibers, which are essential for cell spreading. nih.gov

ParameterObservationCell Line(s)Reference
Cell Adhesion Inhibition of α5β1 binding to the extracellular matrix.General medchemexpress.commedchemexpress.cn
Cell Spreading Regulation is dependent on the nanoscale organization and density of RGD presentation.General nih.gov
Focal Adhesions Formation is influenced by the spacing and clustering of RGD peptides.General nih.gov

Impact on Cell Migration Dynamics

Cell migration is a complex and highly regulated process that is fundamentally dependent on the dynamic regulation of cell adhesion. Given its role in modulating cell-matrix interactions, this compound significantly impacts cell migration dynamics. medchemexpress.comnih.gov The general role of RGD-containing peptides in cell migration is multifaceted, with effects that can be both inhibitory and, in some contexts, stimulatory, depending on the concentration and cell type.

Inhibition of Cell Migration in Specific Cell Lines (e.g., ARF-8 Cells)

Influence on Cell Proliferation and Growth Regulation

The engagement of this compound with integrins can have a significant influence on cell proliferation and growth regulation. medchemexpress.comresearchgate.net By interfering with the signals that cells receive from their surrounding matrix, RGD peptides can disrupt the normal cell cycle progression. selleckchem.com Research has demonstrated that the inhibition of integrin-fibronectin binding can interfere with cell proliferation by affecting cell protrusion and the formation of stress fibers. selleckchem.com

The effect of RGD-containing peptides on proliferation can be cell-type dependent. For instance, a study on B16 melanoma cells showed that a cyclic RGD peptide, c(RGD)2, at a concentration of 500 mg/L, significantly decreased cell proliferation after 48 hours. bjmyfx.com Conversely, in some contexts, RGD peptides have been shown to have a stimulatory effect on cell proliferation. researchgate.net This highlights the complexity of integrin-mediated signaling in the regulation of cell growth.

CompoundConcentrationEffect on ProliferationCell LineDurationReference
c(RGD)2500 mg/LSignificantly decreasedB16 Melanoma48 hours bjmyfx.com

Induction of Apoptosis Pathways by this compound

A compelling body of evidence indicates that this compound and other RGD-containing peptides can directly induce apoptosis, or programmed cell death, in a variety of cell types. medchemexpress.cnnih.gov This pro-apoptotic activity is particularly significant as it can occur independently of integrin-mediated cell clustering or traditional "anoikis" (apoptosis triggered by loss of cell adhesion). nih.gov

Direct Caspase-3 Activation Mechanisms

A key mechanism by which this compound induces apoptosis is through the direct activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govnih.gov Studies have shown that RGD-containing peptides can enter cells and directly interact with procaspase-3, the inactive precursor of caspase-3. nih.gov This interaction is thought to trigger a conformational change in the procaspase-3 molecule, leading to its autoprocessing and subsequent activation. medchemexpress.cnnih.gov The activation of caspase-3 by RGD peptides has been shown to be a critical requirement for the induction of apoptosis in several cell lines. nih.gov

Pro-caspase-3 Autoprocessing Enhancement

This compound promotes apoptosis by enhancing the autoprocessing of pro-caspase-3. medchemexpress.cnspandidos-publications.com Procaspase-3 activation typically involves cleavage by an initiator caspase. However, RGD peptides appear to facilitate a mechanism where procaspase-3 can effectively activate itself. nih.gov It is proposed that the RGD motif within the peptide interacts with a potential RGD-binding motif, such as the aspartate-aspartate-methionine (DDM) sequence, located near the processing site of procaspase-3. nih.gov This interaction is believed to induce conformational changes that favor the autoproteolytic cleavage and activation of procaspase-3, thereby initiating the downstream events of apoptosis. nih.govspandidos-publications.com

ProcessMechanismKey MoleculeReference
Apoptosis Induction Direct activation of caspase-3Caspase-3 nih.govnih.gov
Pro-caspase-3 Activation Enhancement of autoprocessingPro-caspase-3 medchemexpress.cnspandidos-publications.com

Table of Compounds

PARP Cleavage and Downstream Apoptotic Pathway Activation

The engagement of integrins by the Gly-Arg-Gly-Asp-Asn-Pro (this compound) peptide is a known trigger for apoptosis, or programmed cell death, in various cell types. A key biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme critical for DNA repair and stability. During apoptosis, caspases, particularly caspase-3 and caspase-7, cleave the 116-kDa PARP-1 into an 89-kDa catalytic fragment and a 24-kDa DNA-binding domain fragment. This cleavage is believed to inactivate PARP-1, preventing it from depleting cellular energy reserves (NAD+ and ATP) in response to DNA damage, thereby ensuring the orderly progression of the apoptotic process.

Research indicates that RGD-containing peptides, such as this compound, can induce apoptosis through the direct activation of caspase-3. Some studies propose that these peptides can enter cells and directly trigger the autoprocessing and enzymatic activity of procaspase-3, the inactive precursor of caspase-3. The activation of caspase-3 then leads to the cleavage of downstream substrates, including PARP-1, culminating in the characteristic morphological and biochemical changes of apoptosis. The fragmentation of PARP-1 serves as a reliable marker for this this compound-induced, caspase-mediated cell death pathway.

Apoptotic EventKey Molecule(s)Role in this compound-Induced Apoptosis
Initiation This compound, Procaspase-3This compound may directly interact with and activate procaspase-3.
Execution Caspase-3, Caspase-7Activated caspases cleave key cellular substrates to execute apoptosis.
PARP Cleavage PARP-1Caspase-3 cleaves PARP-1, a hallmark of apoptosis, preventing DNA repair and conserving energy for cell death.
Outcome Apoptotic BodiesOrderly disassembly of the cell.

Environmental Factors Modulating Proapoptotic Activity (e.g., Serum-Dependency)

The proapoptotic activity of this compound is not absolute and can be significantly influenced by environmental factors, particularly the presence of serum components. The cellular microenvironment and the availability of other integrin-binding molecules can modulate the cellular response to synthetic RGD peptides.

For instance, studies involving RGD-peptide conjugates designed to deliver proapoptotic ligands like TRAIL (TNF-related apoptosis-inducing ligand) have shown that the presence of fetal calf serum is a standard condition in the culture medium used to assess this activity. The proteins present in serum, including fibronectin and vitronectin, are natural ligands for integrins. The adsorption of these and other serum proteins onto a substrate can create a complex matrix of integrin-binding domains that alters the effects of a simultaneously introduced synthetic RGD peptide like this compound. This suggests that the proapoptotic potency of this compound may be context-dependent, potentially being enhanced or inhibited by the presence of other molecules that engage integrins or associated signaling pathways. The broader implication is that the biological activity of this compound is regulated, at least in part, by the availability of other competing or cooperating molecules within the cellular microenvironment.

Integrin-Mediated Signal Transduction Mechanisms

Integrin engagement is a known regulator of the Nuclear Factor-kappaB (NF-kappaB) signaling pathway, which is crucial for cell survival, inflammation, and immunity. In monocytic cells, for example, integrin-mediated adhesion can lead to the robust activation of NF-kappaB. This activation is dependent on Phosphatidylinositol 3-kinase (PI 3-K). Research suggests that upon integrin stimulation, distinct signaling cascades are initiated. One pathway involves PI 3-K and the small GTPase Rac to activate NF-kappaB, while a separate pathway also dependent on PI 3-K utilizes MEK and MAPK to activate other transcription factors.

While direct studies detailing this compound's specific role are limited, the principle of integrin-mediated signaling provides a framework. The binding of ligands like this compound to specific integrins can initiate these cascades. The activation of the IKK complex (IkappaB Kinase) is a central step in the canonical NF-kappaB pathway, leading to the phosphorylation and subsequent degradation of the inhibitor of kappaB (IkappaB), allowing NF-kappaB to translocate to the nucleus and regulate gene expression. Given that integrin-linked kinase (ILK) can be involved in activating this pathway, and this compound's primary targets are integrins, it is plausible that this compound engagement modulates IKK/NF-kappaB activity, thereby influencing cell fate decisions between survival and apoptosis.

Endothelial cells (ECs), which line blood vessels, are constantly subjected to mechanical forces such as fluid shear stress from blood flow. They translate these mechanical stimuli into biochemical signals through a process called mechanotransduction, which regulates vascular homeostasis. Integrins are key transmembrane proteins in this process, acting as mechanosensors by linking the extracellular matrix (ECM) to the intracellular cytoskeleton.

The interaction of the RGD sequence with endothelial integrins is a critical component of this signaling. Specifically, the this compound peptide has been shown to interact with the α5β1 integrin on endothelial cells. This engagement can trigger a distinct signaling cascade, leading to the release of endothelin-1, a potent vasoconstrictor. This demonstrates that this compound can initiate a specific mechanotransduction pathway in endothelial cells, translating the mechanical event of ligand binding into a functional vascular response. The process involves the sensing of the stimulus by integrins and the transmission of this signal across the cell membrane to elicit a specific cellular action.

Mechanotransduction ComponentDescriptionRole of this compound Engagement
Mechanical Stimulus Binding of this compound to integrins on the cell surface.Initiates the signaling cascade.
Mechanosensor α5β1 IntegrinRecognizes and binds the this compound peptide.
Signal Transmission Intracellular signaling moleculesTransmit the signal from the integrin to effector proteins.
Cellular Response Release of Endothelin-1Leads to a physiological outcome (vasoconstriction).

The signaling pathways initiated by this compound are highly dependent on the cellular and environmental context. The specific integrin subtypes expressed by a cell, the presence of other signaling molecules, and the composition of the extracellular matrix all contribute to the ultimate cellular response.

For example, the linear this compound peptide is known to show a preference for the α5β1 integrin over others like αvβ3. This selective binding can evoke divergent signaling pathways compared to other RGD peptides that may preferentially bind different integrin subtypes. Furthermore, the cellular response to this compound can be altered by the presence of adsorbed serum proteins or other ECM components in the microenvironment. This indicates that the signaling outcome is not determined solely by the peptide-receptor interaction but by an integrated response to a complex set of extracellular cues. The convergence of signals from integrins and growth factor receptors at focal adhesions further illustrates this complexity, where the ultimate effect of this compound engagement can be modulated by coincident signaling from other receptor types. Therefore, the bioactivity and the specific signaling pathways activated by this compound are context-dependent, varying with cell type and the surrounding microenvironment.

Physiological and Pathophysiological Roles of Grgdnp

Contributions to Vascular Physiology and Disease

The regulation of blood vessel diameter, crucial for maintaining blood pressure and directing blood flow, is a complex process influenced by various factors, including the interaction of vascular cells with the surrounding ECM. GRGDNP has been pivotal in demonstrating the significant contribution of integrins to this regulation.

Regulation of Vasomotor Tone in Arterioles

Vasomotor tone, the degree of constriction of a blood vessel, is dynamically regulated to meet the physiological demands of tissues. Research utilizing this compound has uncovered the dual role of integrins in mediating both vasoconstriction and vasodilation in arterioles.

Experimental ConditionEffect on this compound-Induced Vasoconstriction
ControlConcentration-dependent vasoconstriction
Endothelium removalAbolished
ETA endothelin receptor blockadeInhibited
Beta3 integrin blockadeIntensified
Alpha5 integrin blockadeInhibited

In coronary arterioles, blood flow-induced shear stress is a key stimulus for vasodilation, a process critical for matching coronary blood supply to the metabolic demands of the heart. Intraluminal administration of this compound has been shown to inhibit this shear stress-induced vasodilation in a concentration-dependent manner. This inhibitory effect is attributed to the competitive blockade of Arg-Gly-Asp (RGD) binding sites on integrins, which are believed to act as mechanotransducers, converting the physical force of shear stress into biochemical signals that lead to vasodilation. The specificity of this action is demonstrated by the fact that this compound does not affect endothelium-dependent vasodilation induced by agonists such as substance P, indicating that it specifically targets the shear stress signaling pathway.

In contrast to its role in promoting vasoconstriction via endothelial alpha5beta1 integrin, the RGD sequence, found in this compound, can also induce vasodilation through its interaction with alphavbeta3 integrins on vascular smooth muscle cells. ahajournals.org Peptides containing the RGD sequence cause both immediate and sustained vasodilation when applied to isolated rat cremaster arterioles. ahajournals.org This vasodilatory response is independent of the endothelium and is mediated by the direct action of the RGD peptide on the smooth muscle cells. ahajournals.org It is hypothesized that fragments of ECM proteins generated during tissue injury, which contain the RGD sequence, may act as signals to regulate blood flow to the site of injury by inducing this alphavbeta3 integrin-mediated vasodilation. ahajournals.org

Modulation of Myogenic Tone

Myogenic tone refers to the intrinsic ability of blood vessels to constrict in response to an increase in intraluminal pressure, a fundamental mechanism for the autoregulation of blood flow. Research has demonstrated that integrins, specifically alpha5beta1 and alphavbeta3, are essential for this myogenic constriction. nih.gov Blockade of these integrins in isolated rat skeletal muscle arterioles using RGD peptides, which would include the action of this compound, leads to a significant inhibition of myogenic constriction. nih.gov This finding suggests that integrins are integral components of the mechanosensory apparatus that allows vascular smooth muscle cells to detect and respond to changes in pressure. nih.gov

Involvement in Tissue Remodeling and Injury Responses

Beyond its role in the dynamic regulation of vascular tone, this compound has been instrumental in revealing the involvement of RGD-binding integrins in the more long-term processes of tissue remodeling and the response to injury. These processes are critically dependent on cell adhesion, migration, proliferation, and differentiation, all of which are influenced by integrin-ECM interactions.

The RGD sequence is a key player in these cellular behaviors. medchemexpress.com For instance, in the context of vascular injury, vascular smooth muscle cells (VSMCs) undergo a phenotypic switch from a contractile to a synthetic state, which is characterized by increased proliferation and migration, contributing to vascular remodeling. mdpi.com RGD-bearing hydrogels have been shown to support the re-differentiation of cultured VSMCs toward a contractile phenotype, indicating a role for RGD-binding integrins in modulating VSMC plasticity. nih.gov

Role of RGD Sequence Exposure from Denatured Extracellular Matrix Proteins (e.g., Collagen)

The newly exposed RGD sequences on the denatured collagen fragments act as binding sites for various integrins, with the this compound sequence showing a preferential affinity for the α5β1 integrin. medchemexpress.com This interaction facilitates the adhesion and migration of cells, such as fibroblasts and keratinocytes, to the site of injury, a crucial initial step in the tissue repair cascade. nih.gov The binding of cellular integrins to the RGD sequence on the denatured ECM provides a physical anchor for cells and initiates intracellular signaling pathways that regulate cell behavior.

Implications for Wound Healing Processes

The exposure of RGD sequences, including this compound, on denatured ECM proteins has profound implications for the intricate process of wound healing. This process can be broadly divided into three overlapping phases: inflammation, proliferation, and remodeling, and RGD-integrin interactions are pivotal throughout.

During the initial phases of wound healing, the adhesion of platelets to the exposed RGD sites on damaged collagen is a key step in forming the primary hemostatic plug. Subsequently, the migration of inflammatory cells, followed by fibroblasts and keratinocytes, into the wound bed is guided by the RGD-rich environment of the provisional matrix. nih.gov

In the proliferative phase, the interaction of fibroblasts with the RGD-modified matrix stimulates their proliferation and the synthesis of new ECM components, including collagen and fibronectin, to form granulation tissue. Keratinocyte migration over this newly formed tissue to re-epithelialize the wound surface is also dependent on RGD-mediated adhesion.

Phase of Wound HealingRole of Exposed RGD Sequences (including this compound)Interacting Cells
Inflammation Platelet adhesion and aggregation; recruitment of inflammatory cells.Platelets, Neutrophils, Macrophages
Proliferation Fibroblast migration, proliferation, and ECM synthesis; Keratinocyte migration and re-epithelialization.Fibroblasts, Keratinocytes, Endothelial cells
Remodeling Wound contraction and organization of scar tissue.Fibroblasts, Myofibroblasts

Investigational Roles in Oncology and Tumor Biology

The this compound peptide and other RGD-containing molecules have been the subject of extensive research in oncology due to the overexpression of certain integrins on the surface of tumor cells and in the tumor neovasculature. mdpi.com This differential expression presents a therapeutic window for targeting cancer cells while potentially sparing healthy tissues.

Inhibition of Tumor Cell Proliferation

Research has demonstrated that RGD-containing peptides can inhibit the proliferation of various tumor cells. For instance, a cyclic RGD peptide was found to inhibit the proliferation of breast cancer cell lines MDA-MB-231 and MCF-7 in a dose-dependent manner. nih.gov This anti-proliferative effect is often linked to the disruption of integrin-mediated signaling pathways that are essential for tumor cell growth and survival. By blocking the interaction of integrins with their natural ECM ligands, this compound can interfere with the signals that promote cell cycle progression. researchgate.net Studies have shown that RGD peptides can induce G1-phase cell cycle arrest in breast cancer cells. nih.gov

Induction of Apoptosis in Specific Tumor Cell Lines (e.g., Non-Small Cell Lung Carcinoma, Jurkat Cells)

Beyond inhibiting proliferation, this compound and related peptides can actively induce apoptosis, or programmed cell death, in cancer cells. One mechanism involves the direct activation of caspase-3, a key executioner enzyme in the apoptotic cascade. cellgs.com RGD-containing peptides have been shown to enter cells and promote the autoprocessing and activation of pro-caspase-3. cellgs.com

A notable example is the development of a fusion protein, RGD-TRAIL, which combines the this compound sequence with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This engineered protein demonstrated a potent ability to inhibit the proliferation and induce apoptosis in multiple non-small cell lung carcinoma (NSCLC) cell lines, including A549, NCI-H1299, and HCC827. nih.govresearchgate.net The this compound component of the fusion protein serves to target the integrins overexpressed on the surface of these cancer cells, thereby enhancing the delivery and efficacy of the apoptosis-inducing TRAIL molecule. nih.govresearchgate.net While specific studies focusing solely on this compound-induced apoptosis in Jurkat cells (a T-lymphoblastoid cell line) are less common, the general mechanism of RGD-mediated caspase-3 activation is considered a plausible pathway for inducing apoptosis in this cell line as well. cellgs.com

Targeting Tumor Neovasculature and Tumor Cell Surface Integrins

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The endothelial cells of this tumor neovasculature, as well as many tumor cells themselves, exhibit high levels of integrins such as αvβ3 and αvβ5. mdpi.comnih.gov The this compound sequence can bind to these integrins, making it a valuable tool for targeting the tumor microenvironment. researchgate.net

By binding to integrins on angiogenic endothelial cells, RGD peptides can disrupt the process of neovascularization. nih.gov This can lead to an inhibition of tumor growth by cutting off its supply of nutrients and oxygen. Furthermore, RGD-based molecules can be used to specifically deliver cytotoxic agents or imaging probes to the tumor site, thereby increasing the therapeutic efficacy and reducing systemic toxicity. mdpi.com The ability of RGD-modified proteins to localize at the tumor endothelium has been demonstrated in preclinical models. researchgate.net

Oncological ApplicationMechanism of ActionTarget Cell Types
Inhibition of Proliferation Disruption of integrin-mediated growth signals; Induction of cell cycle arrest.Breast cancer cells, various other tumor cells.
Induction of Apoptosis Direct activation of pro-caspase-3; Enhanced delivery of pro-apoptotic agents.Non-small cell lung carcinoma cells, Jurkat cells (potential).
Targeting Neovasculature Inhibition of angiogenesis; Targeted delivery of therapeutics.Angiogenic endothelial cells.
Targeting Tumor Cells Binding to overexpressed surface integrins for targeted therapy and imaging.Various tumor cells expressing αvβ3, αvβ5, and other RGD-binding integrins.

Applications in Biomaterials Science and Tissue Engineering

The ability of the this compound peptide to promote specific cell-material interactions has made it a valuable tool in the fields of biomaterials science and tissue engineering. By incorporating this compound and other RGD sequences into biomaterials, researchers can create scaffolds that more closely mimic the natural extracellular matrix, thereby guiding cell behavior and promoting tissue regeneration. frontiersin.org

The surface of otherwise bio-inert materials can be modified with this compound to enhance the adhesion, proliferation, and differentiation of desired cell types. nih.gov This is a crucial step in the development of successful tissue engineering constructs, as proper cell attachment is a prerequisite for tissue formation. For example, this compound-modified scaffolds can improve the integration of implanted materials with host tissue. researchgate.net

This compound has been incorporated into a variety of biomaterials, including:

Hydrogels: Injectable hydrogels functionalized with this compound can be used for tissue regeneration and as delivery vehicles for cells and therapeutic molecules. These hydrogels can provide a supportive, three-dimensional environment that encourages cell growth and tissue repair.

Polymeric Scaffolds: Scaffolds made from biodegradable polymers can be coated or chemically modified with this compound to improve their biocompatibility and promote the regeneration of tissues such as bone and cartilage. nih.gov

Metallic Implants: The surfaces of metallic implants used in orthopedics and dentistry can be modified with this compound to enhance osseointegration, the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant.

The specificity of the this compound sequence for certain integrins, such as α5β1, allows for a degree of control over which cell types will preferentially adhere to the biomaterial surface. nih.gov This is particularly important in complex tissue engineering applications where the co-culture of multiple cell types is required.

Biomaterial ApplicationPurpose of this compound ModificationExample Materials
Tissue Engineering Scaffolds Enhance cell adhesion, proliferation, and differentiation; Promote tissue regeneration.Biodegradable polymers (e.g., PCL, PLA), Alginate, Hydrogels.
Surface Modification of Implants Improve biocompatibility and integration with host tissue (e.g., osseointegration).Titanium alloys, Hydroxyapatite.
3D Cell Culture Systems Mimic the natural ECM to study cell behavior in a more physiologically relevant environment.Hydrogels, Functionalized culture plates.

Design Considerations for RGD-Functionalized Biomaterials

The successful design of RGD-functionalized biomaterials requires careful consideration of how the peptide is presented on the material surface, as this can significantly impact cellular response. nih.gov Key factors include the peptide's structure, density, and spatial arrangement. nih.govresearchgate.net

Peptide Structure and Conformation: RGD peptides can be linear, like this compound, or cyclic. mdpi.com Cyclic RGD peptides are often considered more biologically active than their linear counterparts because their constrained structure can lead to a higher affinity for integrin receptors and increased resistance to degradation by proteases. nih.govmdpi.com For example, studies have indicated that cyclic RGD may be more beneficial for in vivo bone repair compared to linear RGD. nih.govmdpi.com

Surface Density and Spacing: The density of RGD peptides on a surface is a critical parameter that regulates the efficiency of cell attachment and can control the clustering of integrin receptors, a key step in integrin activation. nih.gov Similarly, the spacing between RGD peptides or clusters of peptides can influence the formation of cytoskeletal structures like focal adhesions and actin stress fibers. nih.gov Research using nanopatterned surfaces has demonstrated a sharp, spacing-dependent threshold for cell adhesion; for instance, cell adhesion was significantly reduced when RGD-coated nanoparticles were separated by more than 60 nm. nih.gov

Spacers: The use of spacer arms to separate the RGD sequence from the material surface can also be an important design element. researchgate.net Spacers can improve the accessibility of the peptide to cell surface receptors, thereby enhancing cell adhesion. The length and chemical nature of the spacer can be optimized to achieve the desired cellular response. researchgate.net

The table below summarizes key design considerations for RGD-functionalized biomaterials.

Design ParameterInfluence on Cell BehaviorKey Findings
Peptide Structure Affects integrin binding affinity and stability.Cyclic RGD peptides often show higher activity and resistance to proteolysis compared to linear forms like this compound. nih.govmdpi.com
Surface Density Regulates the efficiency of cell attachment and integrin clustering.Higher RGD density generally leads to increased cell adhesion. nih.gov
Spatial Arrangement Influences the formation of focal adhesions and cytoskeletal structure.Adhesion can be significantly reduced when the distance between RGD peptides exceeds a certain threshold (e.g., >60 nm). nih.govnih.gov
Use of Spacers Improves the presentation and accessibility of the RGD motif to cell receptors.Spacers of varying lengths and compositions can be used to optimize cell attachment. researchgate.net

Differential Cell Adhesion Responses to RGD Isoforms on Substrates

Cells exhibit varied adhesion responses depending on the specific RGD isoform and the context in which it is presented. The interaction between RGD peptides and integrins is highly specific, and this specificity can be leveraged to control cell behavior. nih.gov

Different forms of RGD, such as linear versus cyclic peptides, can elicit distinct cellular responses. mdpi.com For example, surface-grafted high-affinity cyclic RGD peptides have been shown to promote cell type-dependent interactions, suggesting that the peptide's conformation influences its recognition by different integrin subtypes. nih.gov

Furthermore, the cellular response to an RGD-containing substrate can be modulated by the presence of other molecules. When cells are presented with a substrate containing the RGD sequence, such as fibronectin, the addition of a soluble RGD-containing peptide like this compound can competitively inhibit integrin binding. nih.gov This competition significantly reduces the force required for cell detachment and can decrease cell spreading and the formation of focal adhesions. nih.gov This contrasts with adhesion to substrates like galectin-8, where the addition of an RGD peptide has a much weaker effect on cell detachment, indicating different underlying adhesion mechanisms. nih.gov

The table below illustrates the differential effects on cell adhesion when an RGD peptide is introduced.

SubstrateEffect of Adding Soluble RGD PeptideAdhesion Force
Fibronectin Considerably reduced cell detachment force. nih.govDecreased
Galectin-8 Weakly affected cell detachment force. nih.govMinimally Changed

This differential response highlights the specificity of the RGD-integrin interaction and demonstrates how various isoforms and presentations of the RGD motif can be used to fine-tune cellular adhesion to biomaterials.

Academic Methodologies and Future Research Directions

In Vitro Experimental Design for GRGDNP Research

In vitro studies provide controlled environments to investigate the specific interactions of this compound with cells and extracellular matrix components. Various assays are utilized to quantify cellular responses to this compound.

Quantitative Cell Adhesion Assays

Quantitative cell adhesion assays are fundamental for evaluating the ability of this compound to influence cell attachment to various substrates. These assays typically involve plating cells on surfaces coated with extracellular matrix proteins or modified with RGD sequences and then assessing the number of adherent cells in the presence or absence of soluble this compound. This compound is known to inhibit integrin-ligand interactions by competitively binding to integrins, particularly showing a preference for α5β1, while also binding to αvβ3 nih.govambeed.comcaymanchem.comselleckchem.comresearchgate.netmedchemexpress.com. Studies have shown that RGD-containing peptides, including this compound, are effective at promoting the attachment of numerous cell types to diverse materials scbt.com. Conversely, they can also be used to inhibit cell attachment to surfaces presenting integrin ligands caymanchem.com. For instance, experiments with RTG-2 cells, a fibroblastic cell line, demonstrated that oligopeptides containing the RGD sequence caused dose-dependent inhibition of adhesion to surfaces coated with fibrin, fibrinogen, and fibronectin adooq.com.

Cell Proliferation and Cytotoxicity Assays (e.g., MTT, Cell Counting Kit)

Cell proliferation and cytotoxicity assays, such as the MTT and Cell Counting Kit (CCK-8) assays, are widely used to determine the effect of this compound on cell viability and growth. These colorimetric assays measure metabolic activity, which is indicative of the number of living cells scbt.comtargetmol.comciteab.com. The MTT assay, for example, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to produce a colored formazan (B1609692) product citeab.com. CCK-8 offers advantages such as higher sensitivity and water-soluble products, eliminating the need for cell lysis required in the MTT assay scbt.comciteab.com. Research involving RGD peptides, including those incorporating the this compound sequence, has utilized these assays to evaluate their impact on the proliferation of various cell lines, including tumor cells ambeed.com. For example, an RGD-TRAIL protein, which included the this compound sequence, was evaluated for its antitumor effect on cell proliferation using the MTT assay, showing inhibition of proliferation in multiple tumor cell lines. This compound itself has been reported to interfere with cell proliferation by affecting cell protrusion and stress fibers ambeed.com.

Cell Migration Assays (e.g., Scratch-Fill Assays)

Cell migration assays, such as the scratch-fill or wound healing assay, are employed to assess the ability of cells to move into a cleared area on a cell monolayer. This technique involves creating a "scratch" in a confluent cell culture and monitoring the migration of cells to close the gap over time. This method is particularly suitable for studying the effects of cell-matrix and cell-cell interactions on migration and can mimic cell migration during wound healing in vivo. RGD peptides have been investigated for their effects on cell migration in various cell types, including human umbilical vein endothelial cells (HUVECs). While some studies using scratch assays with RGD peptides have not shown effects on directional cell migration, the methodology remains relevant for evaluating the influence of compounds like this compound on this process. An RGD-TRAIL protein containing the this compound sequence was evaluated using wound healing assays to assess its antitumor effect, which can involve inhibiting cell migration.

Immunochemical Detection of Cellular Markers (e.g., Western Blot for PARP)

Immunochemical techniques, such as Western blotting, are crucial for detecting changes in the expression or cleavage of specific cellular proteins in response to this compound. Western blotting involves separating proteins by gel electrophoresis and then using antibodies to identify target proteins. Cleavage of Poly (ADP-ribose) polymerase (PARP) is a widely recognized marker of apoptosis activation. Studies investigating the pro-apoptotic effects of RGD peptides, including those fused with therapeutic proteins like TRAIL and containing the this compound sequence, have utilized Western blotting to demonstrate the cleavage of PARP, indicating the activation of apoptotic pathways. This compound itself has been shown to induce apoptosis, presumably through direct activation of caspase-3 ambeed.commedchemexpress.com.

Enzyme-Linked Immunosorbent Assay (ELISA) for Integrin-Ligand Affinity Determination

In Vivo Model Systems for this compound Evaluation

In vivo model systems, primarily utilizing animals, are essential for evaluating the biological activity and pharmacokinetic properties of this compound and RGD-containing constructs within a complex living organism. These models allow researchers to study effects that cannot be fully replicated in vitro, such as peptide stability, biodistribution, and impact on physiological and pathological processes. Tumor xenograft mouse models are frequently used to evaluate RGD peptides, particularly in the context of tumor imaging and targeted drug delivery, due to the overexpression of RGD-recognizing integrins like αvβ3 on tumor neovasculature and some tumor cells. Studies in these models have compared the in vivo behavior of different RGD peptides, including linear and cyclic variants, often focusing on tumor uptake, blood clearance, and excretion routes. For example, comparative evaluations of radiolabeled linear and cyclic RGD peptides in tumor-bearing mice have assessed their biodistribution and tumor targeting efficacy. While many in vitro studies show promising results for RGD peptides, some in vivo studies have highlighted that the in vivo activity may not always correlate directly with in vitro findings, suggesting the importance of evaluating RGD peptides in relevant animal models scbt.com. In vivo studies have also investigated the role of RGD-recognizing integrins, and by extension the effects of RGD peptides like this compound, in processes such as acute ischemic renal failure and arteriolar vasodilation.

Rodent Models of Renal Ischemia

Rodent models of renal ischemia-reperfusion injury have been used to investigate the role of RGD-recognizing integrins in the pathogenesis of acute renal failure. Studies in rats subjected to renal ischemia followed by reperfusion have shown that infusion of this compound into the renal artery during the reperfusion period can significantly reduce the increase in proximal tubular pressure observed in ischemic acute renal failure. pnas.orgscience.gov. This suggests that RGD-recognizing integrins play a significant role in tubular obstruction in this condition. Further in vivo studies in rats using cyclic RGD peptides, including one that was biotinylated, after unilateral renal ischemia and contralateral nephrectomy, demonstrated that these peptides could improve creatinine (B1669602) clearance and accelerate the recovery of renal function. capes.gov.brcore.ac.uknih.gov. These findings highlight the potential of RGD peptides in ameliorating ischemic acute renal failure by potentially inhibiting cell-cell adhesion, which is thought to be of greater significance than inhibiting cell-matrix adhesion in this context. capes.gov.brcore.ac.uknih.gov.

Studies in Isolated Arterioles (e.g., Rat Cremaster Skeletal Muscle, Coronary Arterioles)

Isolated arteriole preparations, such as those from rat cremaster skeletal muscle and coronary arteries, have been instrumental in studying the vascular effects of this compound. In isolated rat cremaster skeletal muscle arterioles, this compound has been shown to cause concentration-dependent vasodilation, indicating an inhibition of myogenic tone. ahajournals.orgahajournals.org. This effect is endothelium-independent and appears to be mediated by vascular smooth muscle αvβ3 integrin. ahajournals.orgahajournals.orgnih.gov. The potency of this compound in inducing vasodilation in these arterioles was found to be lower than that of cyclic RGD and linear GRGDSP peptides. ahajournals.orgahajournals.org.

Studies in isolated coronary arterioles have demonstrated that intraluminal administration of this compound inhibits shear stress-induced vasodilation in a concentration-dependent manner. ahajournals.orgnih.govcapes.gov.br. This suggests that integrin binding to RGD sequences in extracellular matrix proteins is a critical step in the signaling pathway leading to shear stress-induced vasodilation. ahajournals.orgnih.govcapes.gov.br. This compound did not affect endothelium-dependent relaxation induced by substance P, and an inactive structural analogue, GRGESP, did not alter shear stress-induced vasodilation. nih.govcapes.gov.br. Further research indicated that this compound significantly decreased anti-phosphotyrosine binding during shear stress, suggesting a link between tyrosine kinase activation and integrin signaling in this vasodilatory response. nih.govcapes.gov.br.

In isolated cat cerebral arteries, this compound has been shown to inhibit flow-induced constriction, suggesting integrin involvement in this process as well. physiology.org.

Melanoma Models for Anti-Tumor Activity Assessment

Research utilizing melanoma models has explored the potential anti-tumor activity of RGD peptides, including this compound. Synthetic RGD peptides have been shown to inhibit the adhesion of Ab melanoma cells to fibronectin in vitro. nih.govpsu.eduresearchgate.net. While a related peptide, poly RGD, significantly inhibited primary tumor growth in vivo in the Ab Bomirski melanoma model, its anti-tumor effect was attributed primarily to an anti-adhesive mechanism rather than direct cytotoxicity in the presence of serum. nih.govpsu.edu. Experiments on Jurkat cells indicated that this compound, used as a reference cytotoxic peptide, exhibited significant cytotoxicity only under serum-free conditions, whereas poly RGD showed weak cytotoxicity under these conditions. nih.govpsu.edu.

RGD peptides, including this compound, can also promote apoptosis by activating conformational changes that enhance pro-caspase-3 activation and autoprocessing. gtpeptide.comcaymanchem.commedchemexpress.com. This proapoptotic activity appears to be dependent on the absence of serum. nih.govpsu.edu. Furthermore, RGD-containing peptides are being investigated for targeted delivery of anti-cancer agents to tumor cells that overexpress integrins like αvβ3 and αvβ5. scirp.orgrsc.orgspandidos-publications.com.

Advanced Computational and Structural Biology Approaches in this compound Research

Computational and structural biology approaches play a crucial role in understanding the interaction of this compound with its target receptors and in the design of novel analogs.

Refinement of Peptide-Receptor Interaction Models

Computational strategies, such as molecular dynamics simulations, are employed to model the binding between flexible peptides like RGD and their receptors, particularly integrins. scirp.orgnih.gov. These approaches aim to refine peptide-receptor interaction models by studying the dynamic interactions and determining the spatial positions of the peptide-receptor system. scirp.org. Molecular dynamics simulations can provide insights into the mechanisms of specificity and binding of RGD peptides to integrin receptors like αvβ3. scirp.org. This computational modeling is valuable for predicting the functional aspects of these interactions and has implications for targeted drug delivery. scirp.org.

Integration of High-Throughput Structural and Functional Data

The integration of high-throughput structural and functional data is becoming increasingly important in RGD peptide research. High-throughput screening methods are being developed to evaluate the binding strength of RGD peptides to different integrin receptors without the need for cells, extracellular matrix proteins, or antibodies. researchgate.net. These methods, such as sensitive competition ELISA, allow for the quantification of binding strength for a large number of peptides. researchgate.net.

While high-throughput screening platforms for studying cell adhesion exist, their application in tissue engineering and 3D cell culture is still emerging. mdpi.com. Integrating structural data from techniques like X-ray crystallography or cryo-EM with functional data from high-throughput screening and cell-based assays can provide a comprehensive understanding of how variations in peptide sequence and structure influence integrin binding affinity and downstream cellular responses. This integrated approach can accelerate the identification and design of RGD analogs with desired properties.

Emerging Research Avenues for this compound Analogs and Derivatives

The research on this compound has paved the way for exploring a variety of analogs and derivatives with improved properties or novel functionalities. Emerging research avenues include the development of cyclic RGD peptides, multimeric RGD compounds, and conjugated RGD peptides for targeted therapies and imaging.

Cyclic RGD peptides are often more stable and can exhibit higher affinity and selectivity for specific integrin subtypes compared to linear peptides like this compound. mdpi.comnih.gov. The identity of flanking sequences and the three-dimensional structure significantly influence the activity and selectivity of RGD peptides. nih.gov.

Multimeric RGD compounds, which contain repeating RGD units, are being investigated to enhance integrin binding affinity and cellular internalization, particularly for targeted drug delivery to tumors. nih.govmdpi.com. Studies have shown that the number and spatial arrangement of RGD moieties in multimeric constructs can impact receptor binding affinity and cellular uptake. nih.gov.

Conjugation of RGD peptides to therapeutic agents, imaging probes, or biomaterials represents a significant research avenue. RGD-containing peptides have been conjugated to anti-cancer drugs, such as Pt(IV) complexes, to target integrin-overexpressing tumor cells and enhance anti-tumor activity. rsc.orgspandidos-publications.com. RGD peptides are also incorporated into biomaterials, such as hydrogels, to promote cell adhesion and guide tissue regeneration. mdpi.comtocris.com. Radiolabeled RGD peptides and their derivatives are being developed as probes for imaging integrin expression in tumors using techniques like PET. mdpi.commedchemexpress.com.

Furthermore, novel RGD-based peptides with tumor-penetrating activity, such as iRGD peptide which contains both the RGD motif and a C-terminal end binding (CendR) motif, are being explored to improve the delivery and accumulation of co-administered or conjugated agents in tumors. nih.gov.

These emerging research avenues highlight the continued interest in leveraging the integrin-binding properties of this compound and its derivatives for a wide range of biomedical applications.

Development of Integrin-Specific Ligands and Modulators

The this compound peptide, as a linear RGD sequence, interacts with a range of integrins that recognize the RGD motif, including αvβ3, αvβ5, and α5β1 nih.govqyaobio.comresearchgate.net. Studies have indicated that this compound may exhibit a preference for interfering with α5β1-dependent functions compared to αvβ3-dependent functions when contrasted with other RGD peptides like GRGDSP jci.orgnih.gov. This differential interaction highlights the influence of amino acids flanking the core RGD sequence on integrin binding specificity qyaobio.com.

The development of integrin-specific ligands and modulators based on the RGD motif, including this compound, is a significant area of research. Strategies to enhance the selectivity and affinity of these peptides for particular integrin subtypes are actively being explored. One key approach involves modifying the peptide structure, such as through cyclization or the incorporation of non-natural amino acids nih.govresearchgate.net. Cyclic RGD peptides, for instance, generally possess more rigid conformations and can exhibit higher metabolic stability and altered integrin binding profiles compared to their linear counterparts nih.govqyaobio.comnih.gov. For example, while linear RGD sequences like this compound can target multiple integrins, cyclic RGD peptides have been developed that preferentially bind to specific integrins like αvβ3 nih.govnih.govrupress.org. The amino acid at the RGDX position (where X is the variable amino acid) also influences integrin affinity jci.org.

Further manipulation of RGD peptides, including altering flanking amino acids and inducing conformational constraints through cyclization, has led to the generation of peptides with significantly increased affinity and selectivity for specific integrin heterodimers, such as αIIbβ3 nih.gov. These findings underscore the potential to design highly specific integrin ligands by subtle modifications to the RGD sequence and its structural presentation.

Strategies for Enhancing this compound Stability and Bioavailability

A major challenge in utilizing peptides like this compound as therapeutic agents is their inherent susceptibility to enzymatic degradation, short plasma half-lives, poor cell permeability, and low oral bioavailability mdpi-res.com. To address these limitations, various strategies are being investigated to enhance the stability and bioavailability of RGD peptides.

One effective strategy is the introduction of conformational constraints, such as through cyclization nih.govresearchgate.netmdpi-res.comresearchgate.net. Cyclic peptides are generally more resistant to enzymatic breakdown than linear peptides due to their constrained structure qyaobio.comnih.gov. The incorporation of non-natural amino acids, including D-amino acids or N-methylated amino acids, is another method to increase metabolic stability and improve pharmacokinetic properties nih.govresearchgate.netmdpi-res.comresearchgate.net. These modifications can reduce flexibility and make the peptide less recognizable to peptidases nih.govresearchgate.net.

Other approaches include modifications at the N- and C-termini of the peptide, side chain or backbone modifications, and conjugation with various molecules researchgate.netmdpi-res.com. Conjugation with large polymers like polyethylene (B3416737) glycol (PEGylation) or with glycosylated moieties can increase hydrophilicity, reduce sensitivity to proteolysis, and decrease renal clearance, thereby prolonging the peptide's half-life in circulation nih.govmdpi-res.comresearchgate.net. The formation of dimers, tetramers, or heterodimers has also been shown to improve the stability and affinity of synthetic peptides nih.gov. Additionally, strategies like lipidation and site-specific sulfonation of tyrosine residues have been explored to enhance plasma half-life, improve biodistribution, and increase hydrophilicity mdpi-res.comscience.gov.

These diverse methodologies aim to improve the pharmacological profile of this compound and other RGD peptides, making them more suitable for in vivo applications by increasing their resistance to degradation and improving their distribution and cellular uptake.

Design of Targeted Therapeutic Agents Incorporating the this compound Motif

The this compound motif, due to its ability to bind to integrins, particularly those overexpressed on certain cell types like cancer cells and activated endothelial cells in tumor neovasculature (e.g., αvβ3 and αvβ5), is being utilized in the design of targeted therapeutic agents qyaobio.comspandidos-publications.com. This approach leverages the specific expression patterns of integrins to deliver therapeutic payloads directly to diseased tissues, potentially minimizing off-target effects.

One prominent application is the use of RGD-containing peptides, including sequences like this compound, to functionalize drug delivery systems or conjugate directly to therapeutic molecules spandidos-publications.comshigematsu-bio.com. For instance, an RGD-TRAIL protein, where the this compound sequence was fused to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), was constructed to enhance the targeting of TRAIL to tumor cells and induce apoptosis spandidos-publications.com. Studies have shown that such RGD-TRAIL conjugates can exhibit more potent antitumor effects compared to wild-type TRAIL, likely due to the enhanced interaction with integrins on the tumor cell membrane spandidos-publications.com.

RGD peptides are also explored for their ability to facilitate the penetration of therapeutic agents into tissues, particularly in the context of solid tumors qyaobio.comshigematsu-bio.commedchemexpress.com. Peptides like iRGD, which contain an RGD motif, can bind to integrins and then be proteolytically cleaved, exposing a sequence that interacts with neuropilin-1, thereby promoting the penetration of co-administered agents into the tumor tissue qyaobio.comshigematsu-bio.commedchemexpress.com.

Beyond drug delivery, RGD peptides themselves are being investigated as potential therapeutic agents for various diseases where integrin interactions play a critical role, such as thrombosis, osteoporosis, and cancer selleckchem.comrupress.org. Their ability to disrupt aberrant cell adhesion and signaling pathways mediated by integrins offers therapeutic possibilities. The design of these agents involves not only incorporating the RGD motif but also employing strategies discussed in Section 6.4.2 to ensure adequate stability and bioavailability for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GRGDNP as an integrin inhibitor, and how can this mechanism be experimentally validated?

  • Methodological Answer : Use competitive binding assays (e.g., ELISA) to measure this compound's affinity for integrins like αvβ3 or α5β1. Compare inhibition rates against control peptides. Validate via fluorescence microscopy to observe cellular adhesion disruption in treated vs. untreated cell lines . Structural validation can employ NMR or X-ray crystallography to map binding interactions .

Q. What standardized protocols ensure high purity and stability of synthesized this compound peptides in laboratory settings?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>98% purity) and mass spectrometry (MS) for verification. Stability tests should include circular dichroism (CD) spectroscopy under varying pH/temperature conditions and lyophilization for long-term storage .

Q. How should researchers design in vitro experiments to assess this compound’s impact on cell adhesion and migration?

  • Methodological Answer : Use endothelial or cancer cell lines (e.g., HUVECs, MDA-MB-231) in transwell migration assays. Quantify adhesion via colorimetric assays (e.g., MTT) after pre-treating plates with this compound. Include controls with scrambled peptides and measure statistical significance using ANOVA .

Advanced Research Questions

Q. What experimental strategies can differentiate this compound’s specificity across integrin subtypes while minimizing off-target effects?

  • Methodological Answer : Combine siRNA knockdown of specific integrin subunits (e.g., β1 vs. β3) with flow cytometry to assess binding specificity. Use surface plasmon resonance (SPR) to calculate dissociation constants (Kd) for each subtype. Cross-validate with computational docking simulations (e.g., AutoDock) to predict binding affinities .

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo bioavailability of this compound-based therapies?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) and compare tissue distribution profiles. Use fluorescently labeled this compound in animal models to track localization. Address discrepancies by optimizing delivery systems (e.g., nanoparticles) or peptide modifications (e.g., PEGylation) to enhance stability .

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound experiments?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Account for batch variability via mixed-effects models and report confidence intervals. Include power analysis during experimental design to ensure adequate sample sizes .

Q. How can this compound research integrate multi-omics data to explore downstream signaling pathways affected by integrin inhibition?

  • Methodological Answer : Perform RNA-seq or proteomics on this compound-treated cells to identify differentially expressed genes/proteins. Use pathway enrichment tools (e.g., DAVID, KEGG) and validate key targets (e.g., FAK, Akt) via western blot. Correlate findings with functional assays (e.g., wound healing) to establish causality .

Data Management and Reproducibility

Q. What steps ensure reproducibility of this compound experiments across laboratories?

  • Methodological Answer : Document synthesis protocols (e.g., SPPS reaction times, solvent ratios) and share raw data (HPLC/MS chromatograms) in public repositories (e.g., Zenodo). Use standardized cell lines from ATCC and pre-register experimental designs on platforms like OSF. Include detailed uncertainty analyses (e.g., error propagation) in supplementary materials .

Q. How should researchers address ethical and data compliance in studies involving this compound and human-derived samples?

  • Methodological Answer : Obtain IRB approval for human tissue use and adhere to GDPR/IRB guidelines for anonymizing data. Store sensitive data in encrypted, access-controlled databases. Include ethics compliance statements in publications and share only aggregated data in public repositories .

Tables for Key Parameters

Parameter Recommended Method Reference
Peptide PurityHPLC (>98%), Mass Spectrometry
Integrin Binding AffinitySPR, Competitive ELISA
Cellular Adhesion QuantificationMTT Assay, Fluorescence Microscopy
Pharmacokinetic AnalysisLC-MS, Radiolabeled Tracing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.